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molecular formula C8H6O7S B8807194 3-Sulfophthalic acid CAS No. 26657-75-0

3-Sulfophthalic acid

Cat. No. B8807194
M. Wt: 246.20 g/mol
InChI Key: SDGNNLQZAPXALR-UHFFFAOYSA-N
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Patent
US04354038

Procedure details

Within the framework of the process according to the invention, sulphophthalic acid are 3-sulphophthalic acid and 4-sulphophthalic acid. They can be reacted according to the invention either on their own or as a mixture, to give 3-hydroxybenzoic acid. Preferably, a mixture of the two isomeric sulphophthalic acids such as is obtained from the sulphonation of phthalic anhydride with oleum is used for the process according to the invention. The mixture obtained from the said sulphonation is a mixture of 3-sulphophthalic acid and 4-sulphophthalic acid in a ratio of 1:4 to 1:6.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
S([C:5]1[CH:13]=[CH:12][CH:11]=[C:7]([C:8]([OH:10])=[O:9])[C:6]=1C(O)=O)(O)(=O)=O.S(C1C=C(C(O)=O)C(=CC=1)C(O)=O)(O)(=O)=[O:18]>>[OH:18][C:5]1[CH:6]=[C:7]([CH:11]=[CH:12][CH:13]=1)[C:8]([OH:10])=[O:9]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)(O)C1=C(C(C(=O)O)=CC=C1)C(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)(O)C1=C(C(C(=O)O)=CC=C1)C(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)(O)C=1C=C(C(C(=O)O)=CC1)C(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
They can be reacted

Outcomes

Product
Name
Type
product
Smiles
OC=1C=C(C(=O)O)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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